Ethyl 1-(3,5-dichlorophenyl)-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-(3,5-dichlorophenyl)-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(3,5-dichlorophenyl)-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate typically involves the reaction of ethyl 3-amino-1-(3,5-dichlorophenyl)-1H-1,2,4-triazole-5-carboxylate with appropriate reagents under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts to facilitate the reaction. The process may involve steps such as condensation, cyclization, and esterification to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is also common to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(3,5-dichlorophenyl)-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where the 3,5-dichlorophenyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives.
Scientific Research Applications
Ethyl 1-(3,5-dichlorophenyl)-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Ethyl 1-(3,5-dichlorophenyl)-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interfere with the synthesis of essential biomolecules in microorganisms, thereby exhibiting antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine: A compound with similar structural features and biological activities.
2-(3,5-dichlorophenyl)-5-ethyloxazole-4-carboxylic acid: Another compound with a 3,5-dichlorophenyl group, used in medicinal chemistry.
Uniqueness
Ethyl 1-(3,5-dichlorophenyl)-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate is unique due to its specific triazole structure and the presence of the 3,5-dichlorophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
Ethyl 1-(3,5-dichlorophenyl)-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C11H9Cl2N3O3
- Molecular Weight : 302.11 g/mol
- CAS Number : 1000576-61-3
Synthesis
The synthesis of this compound typically involves the reaction of appropriate hydrazine derivatives with carbonyl compounds. Specific methods include the use of acetonitrile as a solvent and heating under controlled conditions to yield the desired product with high purity .
Anticancer Activity
This compound has demonstrated notable anticancer properties. In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines:
Cell Line | IC50 (µM) | Reference |
---|---|---|
MCF7 (Breast Cancer) | 22.0 | |
HCT116 (Colon Cancer) | 15.0 | |
T47D (Breast Cancer) | 27.3 |
The mechanism of action appears to involve the induction of apoptosis and the inhibition of cell proliferation through various pathways, including those related to Bcl-2 family proteins .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown antimicrobial activity against both gram-positive and gram-negative bacteria:
Microorganism | Activity | Reference |
---|---|---|
Staphylococcus aureus | Inhibitory | |
Escherichia coli | Inhibitory | |
Candida albicans | Moderate activity |
This broad-spectrum antimicrobial activity suggests potential applications in treating infections caused by resistant strains.
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell metabolism and proliferation.
- Induction of Apoptosis : Studies indicate that it can trigger apoptotic pathways in cancer cells through modulation of Bcl-2 family proteins.
- Antimicrobial Action : The presence of the triazole ring contributes to its ability to disrupt microbial cell membranes and inhibit growth.
Case Study 1: Anticancer Efficacy
A study evaluated the compound's efficacy against MCF7 and HCT116 cell lines. Results indicated significant cytotoxicity at concentrations below 30 µM, with a noted increase in apoptotic markers in treated cells compared to controls .
Case Study 2: Antimicrobial Testing
In vitro testing against Staphylococcus aureus showed a minimum inhibitory concentration (MIC) of 32 µg/mL. This suggests that this compound could serve as a potential lead compound for developing new antibiotics .
Properties
Molecular Formula |
C11H9Cl2N3O3 |
---|---|
Molecular Weight |
302.11 g/mol |
IUPAC Name |
ethyl 1-(3,5-dichlorophenyl)-5-oxo-4H-1,2,4-triazole-3-carboxylate |
InChI |
InChI=1S/C11H9Cl2N3O3/c1-2-19-10(17)9-14-11(18)16(15-9)8-4-6(12)3-7(13)5-8/h3-5H,2H2,1H3,(H,14,15,18) |
InChI Key |
PFUGDFCFHORSHG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)N1)C2=CC(=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.